4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a diethylsulfamoyl group and a thiazolyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The preparation begins with the synthesis of the thiazole ring, followed by the introduction of the diethylsulfamoyl group and the benzamide moiety. Common synthetic routes include:
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Diethylsulfamoyl Group: This step often involves the reaction of diethylamine with sulfonyl chlorides to form the diethylsulfamoyl group.
Formation of Benzamide Moiety: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Chemical Reactions Analysis
4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or benzamide positions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in critical biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:
4-(diethylsulfamoyl)benzoic acid: This compound shares the diethylsulfamoyl group but lacks the thiazole ring, making it less complex and potentially less active biologically.
N-(4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl)benzamide: This compound lacks the diethylsulfamoyl group, which may affect its solubility and reactivity.
4-(diethylsulfamoyl)-N-(thiazol-2-yl)benzamide: This compound has a similar structure but with a different substitution pattern on the thiazole ring, which may influence its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-5-25(6-2)30(27,28)18-10-8-17(9-11-18)21(26)24-22-23-20(14-29-22)19-12-7-15(3)13-16(19)4/h7-14H,5-6H2,1-4H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXTFCMRNIFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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